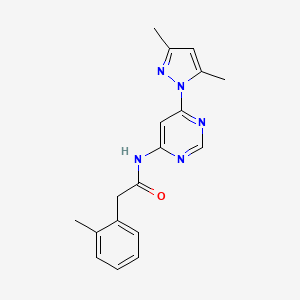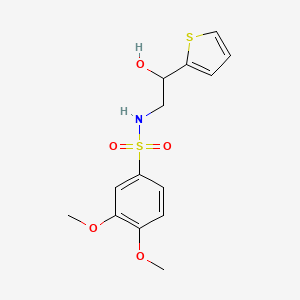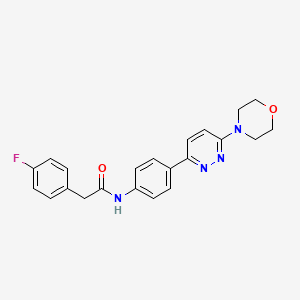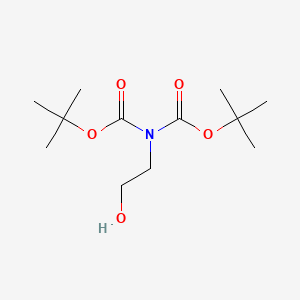![molecular formula C10H21BrO B2478567 1-Bromo-6-[(2-methylpropan-2-yl)oxy]hexane CAS No. 69775-80-0](/img/structure/B2478567.png)
1-Bromo-6-[(2-methylpropan-2-yl)oxy]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-6-[(2-methylpropan-2-yl)oxy]hexane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry and pharmacology. This compound is a member of the alkyl halide family and is commonly used as a reagent in synthetic organic chemistry.
Scientific Research Applications
Rotational Isomerism Studies
1-Bromo-6-[(2-methylpropan-2-yl)oxy]hexane and similar compounds have been studied for their conformational equilibria between rotational isomers. Ultrasonic absorption spectra and Raman spectroscopy have been employed to investigate the thermodynamics and kinetics of these isomers, providing insights into the molecular behavior of such compounds (Nomura, Koda, & Hamada, 1987).
Thermal Chemistry
Studies involving the thermal chemistry of related bromoalkanes have been conducted to understand their behavior under high temperatures. For instance, research on 6-bromo-6-(trimethylstannyl)bicyclo[3.1.0]hexane, a compound with a similar bromo-alkane structure, has contributed to the understanding of the formation of cyclohexadiene derivatives at elevated temperatures (Runge & Sander, 1986).
Photochemical Studies
The photochemical properties of bromoalkanes, including derivatives similar to 1-Bromo-6-[(2-methylpropan-2-yl)oxy]hexane, have been explored in various studies. For example, research on the photochromic properties of specific bromoalkane compounds in hexane solutions provides valuable insights into their light-induced molecular changes (Zhao, Zhao, Chen, & Zhang, 2012).
Cyclization Reactions
The behavior of bromoalkanes in cyclization reactions has been a topic of interest. Studies involving the cyclization of 6-bromo-1,2-epoxyhexane, a compound structurally related to 1-Bromo-6-[(2-methylpropan-2-yl)oxy]hexane, have shed light on the regioselectivity and outcome of such reactions under the influence of metal-halogen exchange (Babler & Bauta, 1985).
properties
IUPAC Name |
1-bromo-6-[(2-methylpropan-2-yl)oxy]hexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO/c1-10(2,3)12-9-7-5-4-6-8-11/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCMHTLKKDFPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-6-[(2-methylpropan-2-yl)oxy]hexane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[4-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2478484.png)

![2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2478487.png)
![4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2478488.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-1-carboxylic acid](/img/structure/B2478491.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2478494.png)


![(5-chlorothiophen-2-yl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2478499.png)

![2-Methoxy-4-[(e)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B2478501.png)
![5-Phenyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2478503.png)